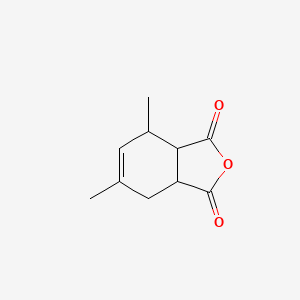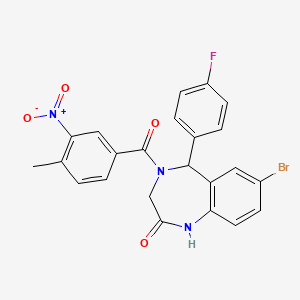
2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Indolizine, a nitrogen-containing heterocycle, has a variety of potential biological activities. Some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications . Many approaches for their synthesis have been developed, among them, radical-induced synthetic approaches are receiving increasing attention due to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .Molecular Structure Analysis
The 2-amino-3-(4-bromobenzoyl)indolizine-1-carbonitrile molecule contains a total of 33 bond(s). There are 23 non-H bond(s), 18 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 1 triple bond(s), 16 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 ketone(s) (aromatic), 1 primary amine(s) .Chemical Reactions Analysis
Indolizine and its derivatives can be synthesized by radical cyclization/cross-coupling . This review systematically examines the current and latest synthetic strategies using radical species or radical intermediates for synthesizing indolizines and their derivatives .Aplicaciones Científicas De Investigación
Fluorescent Probes and Imaging Agents
Indolizine derivatives, including our compound of interest, exhibit remarkable fluorescence properties. Researchers have harnessed these properties to develop fluorescent probes and imaging agents for biological studies. These molecules can selectively bind to specific cellular components, enabling visualization of cellular processes, protein localization, and disease-related changes. The unique fluorescence emission of 2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile makes it a promising candidate for bioimaging applications .
Anticancer Agents
Indolizine-based compounds have attracted attention as potential anticancer agents due to their diverse mechanisms of action. Our compound may interfere with cell cycle progression, inhibit DNA replication, or modulate key signaling pathways. Researchers are actively investigating its cytotoxic effects against various cancer cell lines. Further studies are needed to elucidate its precise mode of action and optimize its efficacy .
Anti-Inflammatory Properties
Indolizine derivatives often possess anti-inflammatory activity. By targeting specific enzymes or receptors involved in inflammatory pathways, these compounds can mitigate inflammation. Our compound’s unique structure may confer anti-inflammatory effects, making it an interesting lead for drug development in inflammatory diseases .
Organic Semiconductors
Indolizine derivatives exhibit interesting electronic properties, making them suitable for organic electronics. Our compound could find applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. Its π-conjugated system allows efficient charge transport, making it a valuable building block for next-generation electronic devices .
Materials Science: Luminescent Materials
The fluorescence properties of indolizine derivatives extend beyond biological applications. Researchers have incorporated these compounds into luminescent materials, such as sensors, displays, and optoelectronic devices. Our compound’s emission characteristics may contribute to the development of novel luminescent materials with tailored properties .
Propiedades
IUPAC Name |
2-amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O/c17-11-5-3-4-10(8-11)16(21)15-14(19)12(9-18)13-6-1-2-7-20(13)15/h1-8H,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTSTWVLCGTPLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC(=CC=C3)Br)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2527417.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2527420.png)



![N-(4-fluorobenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2527425.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2527427.png)
![Tert-butyl 4-bromo-3-thia-5,11-diazatricyclo[6.2.1.02,6]undeca-2(6),4-diene-11-carboxylate](/img/structure/B2527429.png)

![(2R)-2-[(1-Methylindole-5-carbonyl)amino]-2-phenylacetic acid](/img/structure/B2527435.png)
![2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2527436.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2527438.png)